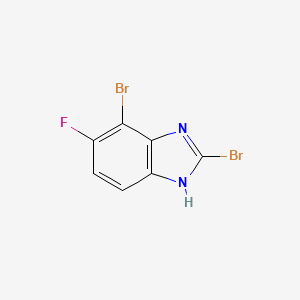

2,4-Dibromo-5-fluoro-1H-benzimidazole

Overview

Description

“2,4-Dibromo-5-fluoro-1H-benzimidazole” is a chemical compound that belongs to the benzimidazole family . Benzimidazoles are heterocyclic aromatic organic compounds that are key components to functional molecules used in a variety of everyday applications .

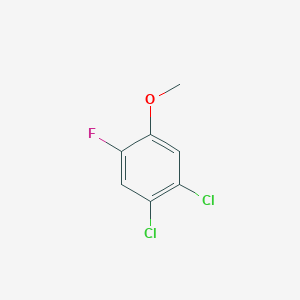

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole core with bromine atoms at the 2 and 4 positions and a fluorine atom at the 5 position .Scientific Research Applications

Antitumor Evaluation

Benzimidazole derivatives, including those related to 2,4-Dibromo-5-fluoro-1H-benzimidazole, have been evaluated for their antitumor properties. These compounds have shown significant interaction with DNA, which could be partially responsible for their antitumor activity. The synthesis and biological evaluation of new benzimidazole derivatives related to 2,3-disubstituted acrylonitriles and heteroaromatic fluorenes, including fluoro derivatives, have revealed pronounced antiproliferative activity on tumor cell lines, suggesting a potential role in cancer treatment (Hranjec et al., 2010).

Tubulin-targeting Agents

Benzimidazolyl-2-hydrazones, including fluoro-substituted derivatives, have been studied for their tubulin-targeting properties. These compounds have demonstrated strong anthelmintic activity and an ability to inhibit tubulin polymerization, which is a mechanism shared with other known benzimidazole anthelmintics. This suggests their potential use in targeting microtubule dynamics (Anichina et al., 2021).

Antimicrobial and Antifungal Activities

Synthesis of new fluoro-benzimidazole derivatives, including nifuroxazide analogs, has been conducted to discover novel intestinal antiseptic drug candidates. These compounds have shown high inhibitory activity against gastrointestinal pathogens like Escherichia coli and Salmonella typhimurium, indicating their potential as antimicrobial agents (Çevik et al., 2017).

DNA Binding Properties

Benzimidazole derivatives have been evaluated for their DNA binding properties. For instance, certain 3,5-bis(trifluoromethyl)phenyl benzimidazoles have shown the ability to effectively intercalate into DNA, forming complexes that could block DNA replication. This indicates their potential in antimicrobial applications (Zhang et al., 2014).

DNA Topoisomerase Inhibitors

1H-Benzimidazole derivatives have been synthesized and evaluated for their effects on mammalian type I DNA topoisomerase activity. These studies suggest the potential of benzimidazole derivatives in influencing DNA replication and cellular processes (Alpan et al., 2007).

Future Directions

Benzimidazole and its derivatives have shown potential in various applications, including as potential anticancer therapeutics . This suggests that “2,4-Dibromo-5-fluoro-1H-benzimidazole” and similar compounds may have promising future directions in medicinal chemistry and pharmaceutical development.

Properties

IUPAC Name |

2,4-dibromo-5-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FN2/c8-5-3(10)1-2-4-6(5)12-7(9)11-4/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPRETCKQIQKMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=N2)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

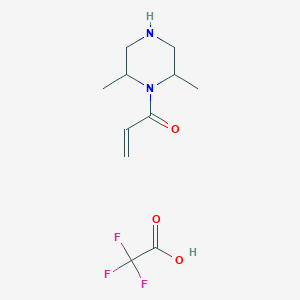

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid](/img/structure/B1459862.png)

![tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B1459872.png)